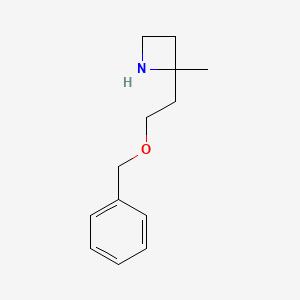

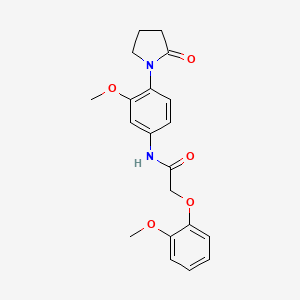

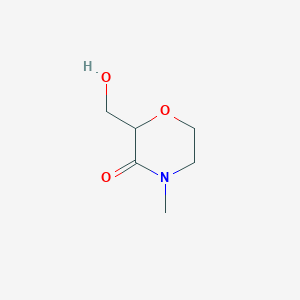

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(2-methoxyphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(2-methoxyphenoxy)acetamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. MPAA is a small molecule that is synthesized in the laboratory using various chemical reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications :

- Galeazzi, Mobbili, and Orena (1996) explored the oxidative cyclisation of certain amides, leading to 1,3,4-trisubstituted pyrrolidin-2-ones, which are useful in synthesizing biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, such as (R)- and (S)-3-pyrrolidineacetic acid (Galeazzi, Mobbili, & Orena, 1996).

- Zhang Qun-feng (2008) reported on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production, using a novel Pd/C catalyst (Zhang Qun-feng, 2008).

Pharmacological Applications :

- Rani et al. (2016) synthesized novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, highlighting the versatility of acetamide compounds in drug development (Rani, Pal, Hegde, & Hashim, 2016).

- Maruyama et al. (2012) discussed N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists, showing potential in treating obesity and type 2 diabetes (Maruyama et al., 2012).

Biochemistry Applications :

- Cameron et al. (2007) investigated the cooperative binding of acetaminophen and caffeine within the P450 3A4 active site, demonstrating the complex interactions in metabolic pathways (Cameron et al., 2007).

Wirkmechanismus

Target of Action

The primary target of this compound is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the Sigma-1 receptor . It binds to the receptor and modulates its activity, enhancing the receptor’s response to endogenous or exogenous agonists . This modulation can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The compound’s action on the Sigma-1 receptor affects the calcium signaling pathway . By modulating the IP3 receptor, it influences the influx of Ca2+ ions from the ER to the mitochondria, which can impact various downstream cellular processes .

Pharmacokinetics

The introduction of fluorine atoms in the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These modifications can enhance the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties , improving its bioavailability and potential as a drug .

Result of Action

The modulation of the Sigma-1 receptor by the compound can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects . These effects are due to the compound’s influence on calcium signaling and the downstream cellular processes it impacts .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other molecules that bind to the Sigma-1 receptor can affect the compound’s ability to modulate the receptor . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .

Eigenschaften

IUPAC Name |

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-25-16-6-3-4-7-17(16)27-13-19(23)21-14-9-10-15(18(12-14)26-2)22-11-5-8-20(22)24/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOXXRUPKYBWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

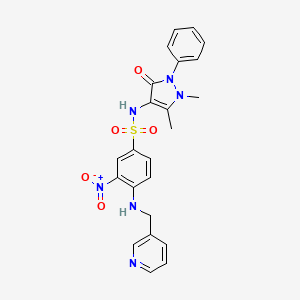

![N-(2-(6-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2920110.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid](/img/structure/B2920113.png)

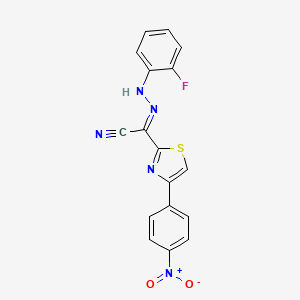

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2920119.png)

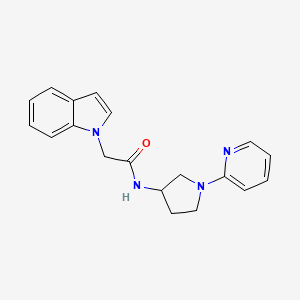

![2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2920124.png)

![3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2920126.png)